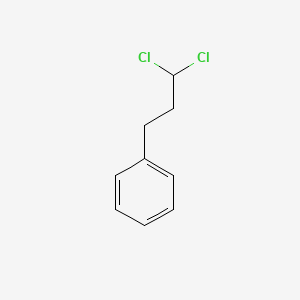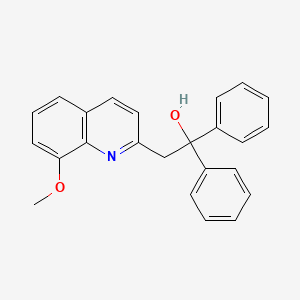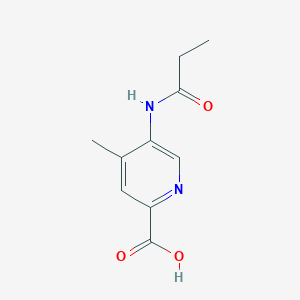![molecular formula C12H10N2OS B13946182 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one CAS No. 51068-11-2](/img/structure/B13946182.png)
8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyl-7-thia-1,5-diazabicyclo[430]nona-2,5-dien-4-one is a bicyclic compound that features a unique structure incorporating a thiazole ring fused with a diazabicyclo system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted thiazole with a diazabicyclo compound under acidic or basic conditions to promote cyclization and formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Aplicaciones Científicas De Investigación
8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Mecanismo De Acción
The mechanism of action of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound with a similar diazabicyclo structure but lacking the phenyl and thiazole rings.
Thiazole derivatives: Compounds containing the thiazole ring, which share some chemical properties with 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one.
Uniqueness
The uniqueness of this compound lies in its combination of a phenyl group, thiazole ring, and diazabicyclo system, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
51068-11-2 |
|---|---|
Fórmula molecular |
C12H10N2OS |
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
2-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H10N2OS/c15-11-6-7-14-8-10(16-12(14)13-11)9-4-2-1-3-5-9/h1-7,10H,8H2 |
Clave InChI |
QFKQAYHUYGWWNA-UHFFFAOYSA-N |
SMILES canónico |
C1C(SC2=NC(=O)C=CN21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)



![2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B13946156.png)






